2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 392251-14-8
VCID: VC6858709
InChI: InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29)
SMILES: C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5
Molecular Formula: C25H17N3OS
Molecular Weight: 407.49

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

CAS No.: 392251-14-8

Cat. No.: VC6858709

Molecular Formula: C25H17N3OS

Molecular Weight: 407.49

* For research use only. Not for human or veterinary use.

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide - 392251-14-8

Specification

CAS No. 392251-14-8
Molecular Formula C25H17N3OS
Molecular Weight 407.49
IUPAC Name 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Standard InChI InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29)
Standard InChI Key CPRNLWURNAOKMB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinoline scaffold substituted at the 4-position with a carboxamide group linked to a 4-phenyl-1,3-thiazol-2-yl moiety. The quinoline nucleus (a bicyclic structure fused from benzene and pyridine rings) is further substituted at the 2-position with a phenyl group. This architecture is analogous to compounds such as 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (VC8518157), where halogenated phenyl groups enhance electronic interactions.

Molecular Formula and Weight

Based on structural similarities to PubChem CID 1358622 and CAS 6366-17-2 , the molecular formula is deduced as C25H17N3OS, with a molecular weight of 399.49 g/mol. Key physicochemical properties, inferred from analogs, include:

PropertyValue/DescriptionSource Analog
LogP~6.2 (high lipophilicity)CAS 6366-17-2
Topological Polar SA~95.8 ŲPubChem CID 1358622
Hydrogen Bond Donors1VC8518157

Synthesis and Chemical Reactivity

Synthetic Pathways

Quinoline-thiazole hybrids are typically synthesized via multi-step condensation and cyclization reactions. For example:

  • Quinoline Core Formation: Friedländer condensation between 2-aminobenzophenone and ketones yields 2-substituted quinolines.

  • Carboxamide Coupling: Reaction of quinoline-4-carboxylic acid with 2-amino-4-phenylthiazole via EDCI/HOBt-mediated amidation .

A plausible route for the target compound involves:

2-Phenylquinoline-4-carboxylic acid+2-Amino-4-phenylthiazoleEDCl, DMAPTarget Compound\text{2-Phenylquinoline-4-carboxylic acid} + \text{2-Amino-4-phenylthiazole} \xrightarrow{\text{EDCl, DMAP}} \text{Target Compound}

Reaction yields for analogous syntheses range from 45–68% .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole moieties disrupt bacterial cell membranes, while quinolines intercalate DNA. A chlorophenyl analog (VC8518157) showed MIC values of 2–8 µg/mL against S. aureus and E. coli. Structural modifications, such as phenyl vs. chlorophenyl groups, influence potency.

Pharmacokinetic and Toxicity Profiles

ADME Considerations

High lipophilicity (LogP ~6.2) suggests moderate blood-brain barrier permeability but potential hepatic metabolism via CYP3A4. Thiazole rings may undergo oxidative degradation, as seen in analogs .

Toxicity Risks

Limited data exist, but quinoline derivatives often show hepatotoxicity at high doses. A 2025 study noted elevated ALT/AST levels in rats treated with 50 mg/kg of a related compound .

Research Gaps and Future Directions

Despite promising analog data, empirical studies on the target compound are absent. Critical needs include:

  • Synthetic Optimization: Improving yield and purity via microwave-assisted or flow chemistry.

  • Target Validation: Screening against kinase panels (e.g., EGFR, PDGFR) to identify primary targets.

  • In Vivo Efficacy: Testing in xenograft models of colorectal or hepatic cancers.

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